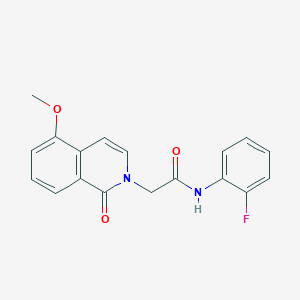

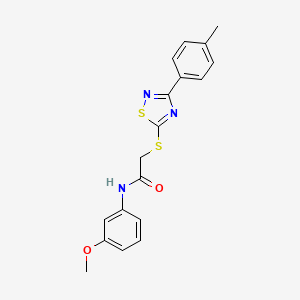

![molecular formula C21H20BrN5 B2531045 3-(3-溴苯基)-N-环己基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866870-92-0](/img/structure/B2531045.png)

3-(3-溴苯基)-N-环己基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

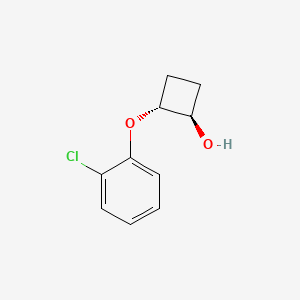

The compound "3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine" is a member of the triazoloquinazoline family, a group of heterocyclic compounds that have garnered interest due to their diverse pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and pharmacological properties of closely related triazoloquinazoline derivatives.

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the cyclization of a quinazolinone precursor with various one-carbon donors. For instance, the synthesis of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones starts with the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one, which itself is synthesized from methyl anthranilate through an innovative route . Similarly, other papers describe the synthesis of related compounds through the cyclization of hydrazinoquinazolinone precursors with one-carbon donors, followed by various substitutions to achieve the desired triazoloquinazoline derivatives .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives can be elucidated using techniques such as X-ray diffraction and density functional theory (DFT) calculations. For example, the study of 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involved obtaining a single-crystal via solution crystallization and performing crystallographic analysis. DFT calculations and conformational analysis confirmed the molecular structure, which was comparable to the X-ray diffraction results .

Chemical Reactions Analysis

The triazoloquinazoline derivatives undergo various chemical reactions, including cyclization and substitution, to achieve the final compounds with potential pharmacological activities. The synthesis often involves the reaction of hydrazinoquinazolinone with electrophiles or one-carbon donors, followed by condensation and cyclization steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives can be inferred from their molecular structure. The frontier molecular orbitals and molecular electrostatic potentials provide insights into the reactivity and interaction of these compounds with biological targets. These properties are crucial for understanding the pharmacological potential of the compounds .

Pharmacological Activity

Although the specific compound is not directly studied in the provided papers, the related triazoloquinazoline derivatives exhibit significant pharmacological activities, such as antihypertensive and H1-antihistaminic effects. For example, some compounds in the series were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as H1-antihistaminic agents . The antihypertensive activity was evaluated using spontaneously hypertensive rats, with some derivatives showing activity surpassing that of the reference standard prazocin .

科学研究应用

合成和生物活性

杂环化合物的合成

该类别包括三唑并喹唑啉衍生物合成的研究。例如,已经开发出创新途径来合成一系列新型杂环化合物,包括三唑并喹唑啉,它们显示出显着的生物活性。合成技术通常涉及环化反应,并且已经针对更好的产率和性质进行了优化(Alagarsamy 等,2008 年),(Shikhaliev 等,2005 年)。

抗组胺剂

一些衍生物已被评估其抗组胺活性,显示出作为新型 H1 抗组胺剂的希望。这些化合物在体内进行了测试,以检验其对组胺诱发支气管痉挛的保护功效,其中一些显示出与标准药物(如马来酸氯苯那敏)相当或更强的活性,但镇静作用降低,表明它们具有作为更安全抗组胺剂进一步开发的潜力(Alagarsamy 等,2007 年)。

抗癌活性

对三唑并喹唑啉衍生物的抗癌特性的研究导致合成了对各种癌细胞系具有显着细胞毒性的化合物。这些发现表明这些衍生物在抗癌治疗中的潜力,一些化合物在初步筛选(Reddy 等,2015 年)中表现出有希望的活性。

抗菌和杀线虫特性

几项研究合成了三唑并喹唑啉酮及其相关化合物并评估了它们的抗菌和杀线虫活性。这些化合物对一系列细菌、真菌和线虫表现出显着的活性,突出了它们作为新型抗菌剂和杀线虫剂的潜力(Reddy 等,2016 年)。

作用机制

Target of Action

Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . Therefore, it can be inferred that the compound might target enzymes or proteins essential for the survival and replication of these pathogens.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that this compound interacts with its targets, leading to inhibition of essential biological processes, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

Biochemical Pathways

Given its potential antimicrobial, antitubercular, and anti-hiv activities, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of these pathogens .

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound likely inhibits the growth and replication of pathogens, thereby exerting its antimicrobial, antitubercular, and anti-hiv effects .

未来方向

The future directions for research on “3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and environmentally friendly synthetic protocols could be an important area of focus .

属性

IUPAC Name |

3-(3-bromophenyl)-N-cyclohexyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN5/c22-15-8-6-7-14(13-15)19-21-24-20(23-16-9-2-1-3-10-16)17-11-4-5-12-18(17)27(21)26-25-19/h4-8,11-13,16H,1-3,9-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVRUBZQZLDRDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

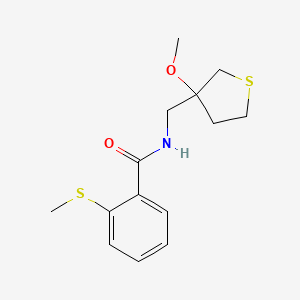

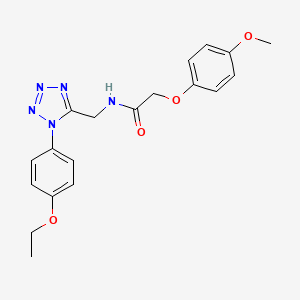

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2530963.png)

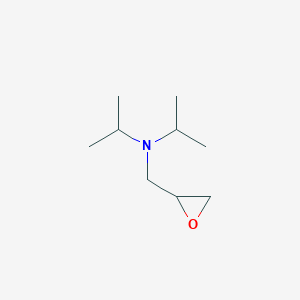

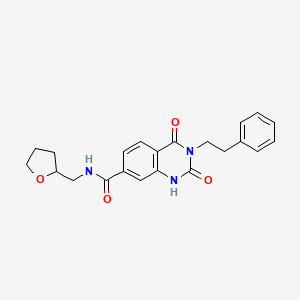

![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)

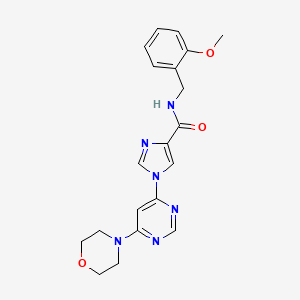

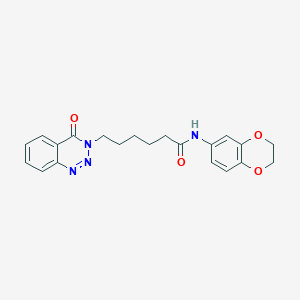

![Piperidine, 4-[(2-thiazolyloxy)methyl]-](/img/structure/B2530974.png)

![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)

![3-(4-fluorophenyl)-1-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2530983.png)